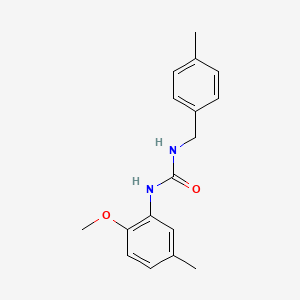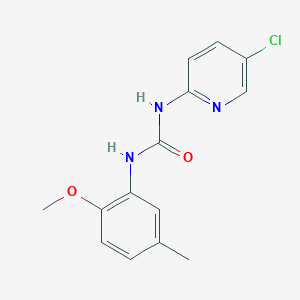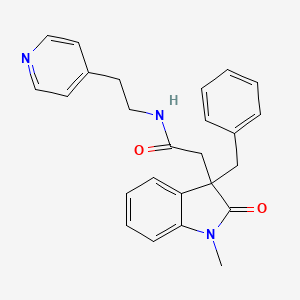
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea, also known as GW9662, is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. GW9662 has been widely used in scientific research to investigate the role of PPARγ in various physiological and pathological conditions.
作用機序
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea is a selective antagonist of PPARγ. It binds to the ligand-binding domain of PPARγ and prevents the binding of endogenous ligands, such as fatty acids and prostaglandins. This results in the inhibition of PPARγ activity and downstream gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of adipocyte differentiation: PPARγ plays a critical role in adipocyte differentiation. This compound has been shown to inhibit this process, which may have implications for the treatment of obesity and related metabolic disorders.
2. Inhibition of insulin sensitivity: PPARγ activation has been shown to improve insulin sensitivity. This compound has been used to investigate the role of PPARγ in this process and to determine whether PPARγ inhibition can be used as a therapeutic strategy for insulin resistance.
3. Inhibition of inflammation: PPARγ activation has been shown to have anti-inflammatory effects. This compound has been used to investigate the role of PPARγ in inflammation and to determine whether PPARγ inhibition can be used as a therapeutic target for inflammatory diseases.
実験室実験の利点と制限
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has several advantages and limitations for lab experiments:
Advantages:
1. Selective inhibition of PPARγ: this compound is a selective antagonist of PPARγ, which allows for the specific investigation of PPARγ activity.
2. High potency: this compound has a high potency and can be used at low concentrations, which minimizes the potential for off-target effects.
3. Stable in solution: this compound is stable in solution, which allows for easy storage and handling.
Limitations:
1. Limited solubility: this compound has limited solubility in water and may require the use of organic solvents for experimental use.
2. Short half-life: this compound has a short half-life in vivo, which may limit its use in animal studies.
3. Potential off-target effects: Although this compound is a selective antagonist of PPARγ, it may have off-target effects on other proteins or receptors.
将来の方向性
There are several future directions for the use of N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea in scientific research:
1. Investigating the role of PPARγ in metabolic diseases: PPARγ has been implicated in the development of metabolic diseases, such as obesity and type 2 diabetes. This compound can be used to investigate the role of PPARγ in these conditions and to determine whether PPARγ inhibition can be used as a therapeutic strategy.
2. Examining the effects of PPARγ activation in cancer: PPARγ has been shown to have both pro- and anti-tumor effects, depending on the type of cancer. This compound can be used to investigate the effects of PPARγ activation in different types of cancer and to determine whether PPARγ activation can be used as a therapeutic target.
3. Developing more potent and selective PPARγ antagonists: Although this compound is a selective antagonist of PPARγ, it may have off-target effects on other proteins or receptors. Developing more potent and selective PPARγ antagonists may allow for more specific investigation of PPARγ activity.
合成法
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea can be synthesized by reacting 2-methoxy-5-methylphenyl isocyanate with 4-methylbenzylamine in the presence of a catalyst. The reaction yields this compound as a white solid with a melting point of 172-174°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has been used in a variety of scientific research applications, including:
1. Investigating the role of PPARγ in glucose and lipid metabolism: PPARγ is a key regulator of glucose and lipid metabolism. This compound has been used to selectively block the activity of PPARγ and investigate its role in these processes.
2. Studying the effects of PPARγ activation on inflammation: PPARγ activation has been shown to have anti-inflammatory effects. This compound has been used to investigate the role of PPARγ in inflammation and to determine whether PPARγ activation can be used as a therapeutic target for inflammatory diseases.
3. Examining the role of PPARγ in cancer: PPARγ has been implicated in the development and progression of various types of cancer. This compound has been used to investigate the role of PPARγ in cancer and to determine whether PPARγ inhibition can be used as a therapeutic strategy.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-7-14(8-5-12)11-18-17(20)19-15-10-13(2)6-9-16(15)21-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZLLMQKVRLVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496632.png)
![6-hydroxy-2-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5496648.png)
![N-[(1R*,2S*)-2-phenylcyclopropyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5496654.png)
![5-(methoxymethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5496658.png)
![4,6-dimethyl-2-[(propionyloxy)amino]pyrimidine](/img/structure/B5496666.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496668.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5496682.png)

![4-benzyl-3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5496692.png)
![2-cyano-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5496703.png)
![[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5496719.png)
![2,3-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5496723.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5496724.png)